molecular formula C12H28OSi B14706719 Tributyl silanol CAS No. 18388-85-7

Tributyl silanol

Cat. No.: B14706719
CAS No.: 18388-85-7
M. Wt: 216.43 g/mol
InChI Key: JYVWRCIOZLRMKO-UHFFFAOYSA-N
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Description

Tributyl silanol (C₁₂H₂₈OSi) is an organosilicon compound characterized by a silicon atom bonded to three butyl groups (-C₄H₉) and one hydroxyl group (-OH). This structure imparts unique physicochemical properties, including hydrophobicity due to the bulky alkyl substituents and moderate reactivity at the silanol site.

Properties

IUPAC Name

tributyl(hydroxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28OSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVWRCIOZLRMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(CCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313368
Record name tributyl silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18388-85-7
Record name NSC269577
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tributyl silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl silanol can be synthesized through several methods. One common approach involves the hydrolysis of tributylchlorosilane in the presence of water. The reaction typically proceeds under mild conditions, with the addition of a base such as sodium hydroxide to facilitate the hydrolysis process. The reaction can be represented as follows:

(C4H9)3SiCl+H2O(C4H9)3SiOH+HCl(C₄H₉)₃SiCl + H₂O → (C₄H₉)₃SiOH + HCl (C4​H9​)3​SiCl+H2​O→(C4​H9​)3​SiOH+HCl

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale hydrolysis reactors. The process involves the controlled addition of water to tributylchlorosilane, followed by the removal of the resulting hydrochloric acid by-product. The reaction conditions, such as temperature and pressure, are carefully optimized to maximize yield and purity.

Chemical Reactions Analysis

Acidity and Deprotonation

Tributyl silanol is more acidic than analogous alcohols due to the lower electronegativity of silicon and stabilization of the siloxide ion :

  • pK~a~ : ~13.6 (compared to ~19 for tert-butanol) .

  • Deprotonation :

    (C4H9)3SiOH+NaOH(C4H9)3SiONa++H2O(C_4H_9)_3SiOH + NaOH \rightarrow (C_4H_9)_3SiO^-Na^+ + H_2O

    The resulting siloxide can participate in nucleophilic substitutions or act as a catalyst in condensation reactions .

Condensation Reactions

This compound undergoes self-condensation to form disiloxanes, a reaction critical in sol-gel processes :

2(C4H9)3SiOH(C4H9)3SiOSi(C4H9)3+H2O2 \, (C_4H_9)_3SiOH \rightarrow (C_4H_9)_3Si-O-Si(C_4H_9)_3 + H_2O

Key factors influencing condensation :

  • Steric hindrance : Bulky tributyl groups slow the reaction compared to less hindered silanols (e.g., trimethylsilanol) .

  • Catalysts : Acidic or basic conditions accelerate condensation. For example, chlorophosphazene catalysts enhance silanol reactivity in silicone polymerizations .

Reactivity with Silica and Coupling Agents

This compound interacts with silica surfaces and silane coupling agents, though its reactivity is attenuated by steric effects:

  • Silica binding : The silanol group can hydrogen-bond to surface silanols on silica, but the bulky tributyl groups reduce adsorption efficiency .

  • Kinetic behavior : In reactions with trialkoxysilanes, longer alkyl chains (e.g., tributyl) lower reaction rates due to hindered access to the silicon center :

Silane TypeRelative Reaction Rate
MethyltriethoxysilaneHigh
PropyltriethoxysilaneModerate
TributyltriethoxysilaneLow

Role in Polymer Chemistry

This compound serves as an intermediate in silicone synthesis:

  • RTV silicones : It acts as a chain terminator in condensation-cure systems, reacting with multifunctional silanes (e.g., ethyl silicate) to form crosslinked networks .

  • End-capping : Protects reactive silicone chains from premature condensation during storage .

Biological Interactions

The steric bulk of this compound reduces its membranolytic activity compared to silanols with smaller substituents (e.g., quartz-associated nearly free silanols) . This property makes it less cytotoxic but limits applications in drug delivery systems where high silanol density is required .

Comparative Reaction Data

Data from catalytic studies highlight the impact of substituents on silanol reactivity :

Silanol CompoundConversion Ratio (%)Yield (%)
Triphenylsilanol9589
This compound1413
Trimethylsilanol8766

Scientific Research Applications

Tributyl silanol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.

    Biology: this compound is employed in the modification of biomolecules and surfaces.

    Medicine: Research has explored its potential in drug delivery systems and as a component in medical devices due to its biocompatibility.

    Industry: In industrial applications, this compound is used in the production of silicone-based materials, adhesives, and coatings.

Mechanism of Action

The mechanism of action of tributyl silanol involves its interaction with molecular targets through the hydroxyl group. This group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. In biological systems, this compound can interact with cellular components, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Hydroxyl Group Reactivity and Catalytic Performance

This compound’s hydroxyl group exhibits reduced reactivity compared to silica-supported silanols due to steric hindrance from the butyl groups. In Fischer-Tropsch synthesis (FTS) catalysts, silica sources with higher silanol content (e.g., Q₃ and Q₂ sites) enhance attrition resistance and stability by strengthening Fe–Si interactions (, Table 5). This compound’s isolated -OH group (analogous to Q₀ or Q₁ sites) may offer weaker metal-support interactions but greater resistance to condensation reactions ().

Table 1: Hydroxyl Group Content and Catalyst Performance

Silanol Type Hydroxyl Groups per 100 Si Attrition Index Deactivation Rate
Silica (Q₃-Q₂) 103–142 0.15–0.25 0.05–0.10
This compound* ~1 (isolated) N/A N/A
Trimethyl Silanol* ~1 (isolated) N/A N/A

*Data inferred from structural analogs ().

Hydrolytic Stability

The hydrolytic stability of silanols depends on substituent steric effects. This compound’s bulky butyl groups hinder water access to the Si-OH site, reducing hydrolysis rates. In contrast, trimethyl silanol hydrolyzes rapidly due to minimal steric protection. demonstrates that siloxane-to-silanol equilibrium constants (𝐾) favor hydrolysis inhibition in sterically hindered systems, aligning with this compound’s predicted stability.

Table 2: Hydrolysis Rates of Silanol Derivatives

Compound Hydrolysis Rate (Relative) Key Factor
Trimethyl Silanol High Low steric hindrance
This compound Low High steric hindrance
Silica (Q₃-Q₂) Moderate Hydrogen-bonded network

Hydrogen-Bonding and Surface Dynamics

shows that surface silanols in zeolites engage in persistent H-bonding with water, with dipole angles oscillating due to librational motion. This compound’s hydrophobic butyl groups likely disrupt such interactions, reducing its efficacy in hydrophilic environments.

Table 3: Hydrogen-Bonding Capacity

Compound H-Bond Persistence IR Peak (cm⁻¹)
Silica (Q₃-Q₂) High 3500–3700 (broad)
This compound* Low ~3740 (sharp)
Trimethyl Silanol* Moderate ~3740 (sharp)

*Isolated -OH groups exhibit sharp IR peaks ().

Electronic and Conjugation Effects

The electron-donating nature of butyl groups in this compound may influence conjugation with aromatic systems. highlights that silicon’s vacant d-orbitals enable σ-π interactions in tributyl(thiophen-2-yl)silane, causing significant UV/Vis red shifts. This compound’s electronic profile likely differs from aryl-substituted silanols (e.g., triphenyl silanol), where π-conjugation dominates.

Table 4: Electronic Properties

Compound UV/Vis λₘₐₓ (nm) Key Interaction
Tributyl(thiophen-2-yl)silane 500 σ-π conjugation
Triphenyl Silanol* 270–300 π-π* transitions
This compound* N/A Limited conjugation

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